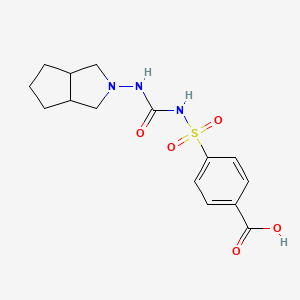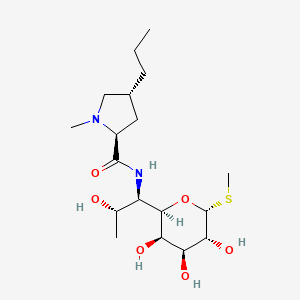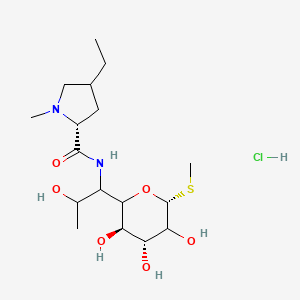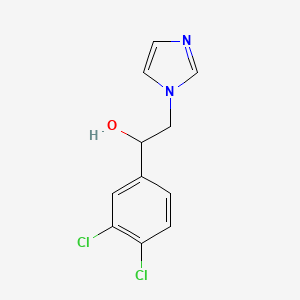
5-Chloro-4-methylpentanoyl chloride
Vue d'ensemble
Description
5-Chloro-4-methylpentanoyl chloride: is an organic compound with the molecular formula C6H10Cl2O . It is a derivative of pentanoyl chloride, where a chlorine atom is substituted at the fifth position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Chloro-4-methylpentanoyl chloride can be synthesized through the chlorination of 4-methylpentanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-4-methylpentanoyl chloride undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 5-chloro-4-methylpentanoic acid.
Reduction: It can be reduced to 5-chloro-4-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as solvents.
Major Products:
Substitution Reactions: Products include amides, esters, and thioesters.
Hydrolysis: The major product is 5-chloro-4-methylpentanoic acid.
Reduction: The major product is 5-chloro-4-methylpentanol.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-4-methylpentanoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules. It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity makes it valuable in the modification of chemical structures to achieve desired properties.
Mécanisme D'action
The mechanism of action of 5-chloro-4-methylpentanoyl chloride primarily involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.
Comparaison Avec Des Composés Similaires
4-Methylpentanoyl chloride: Lacks the chlorine substitution, making it less reactive towards nucleophiles.
5-Chloropentanoyl chloride: Lacks the methyl group, affecting its steric and electronic properties.
4-Chloropentanoyl chloride: Has the chlorine substitution at a different position, altering its reactivity and applications.
Uniqueness: 5-Chloro-4-methylpentanoyl chloride is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for specific interactions and transformations that are not possible with its analogs.
Propriétés
IUPAC Name |
5-chloro-4-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOCHMIQWVHCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)


![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)





